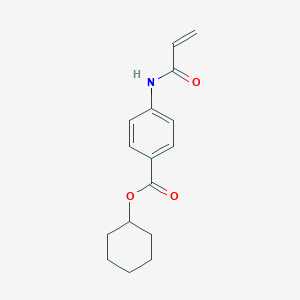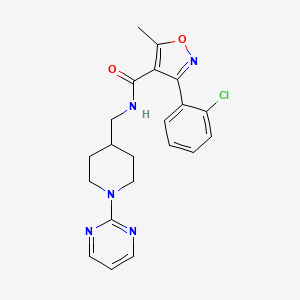
3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide" is a complex organic molecule that appears to be related to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of isoxazole derivatives can be intricate, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, as reported in one study, starts from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and involves chemoselective nucleophilic chemistry . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, such as the formation of the isoxazole ring followed by functional group transformations and the introduction of the chlorophenyl, pyrimidinyl, and piperidinyl moieties.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The compound likely has a complex structure due to the presence of multiple substituents, including a chlorophenyl group, a pyrimidinyl group, and a piperidinyl group. These substituents can significantly influence the molecule's electronic distribution, conformation, and overall chemical behavior. The structure of related compounds has been elucidated using techniques such as IR, 1H-NMR, Mass spectral data, elemental analysis, and thin-layer chromatography .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the reductive ring opening of isoxazolidine moieties can lead to novel compounds through reductive NO bond cleavage followed by tandem intramolecular rearrangements . The compound may also participate in similar reactions, where the isoxazole ring or other functional groups react under specific conditions to yield new structures with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The compound , with its specific substituents, is expected to have unique properties that could be relevant to its biological activity and potential applications. The papers provided do not detail the physical and chemical properties of this specific compound, but studies on similar compounds can provide insights into their behavior .
科学的研究の応用
Molecular Interaction and Structural Analysis
A study by Shim et al. (2002) on the molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor provides insights into the conformational analysis and pharmacophore models. This compound showed distinct conformations impacting its interaction with the CB1 receptor, suggesting the importance of steric binding and spatial orientation for antagonist activity. This research can offer valuable insights into designing compounds with enhanced receptor specificity and activity (Shim et al., 2002).
Synthetic Approaches and Novel Derivatives
Vijayakumar et al. (2014) reported an efficient synthesis of novel diarylpyridopyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis. This work highlights the potential for developing new compounds with diverse biological activities, which could include derivatives of the compound (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activity and Therapeutic Potential
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This study underscores the potential therapeutic applications of novel synthetic derivatives, including possibly those related to 3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide, in treating inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activity
Hafez et al. (2016) explored novel pyrazole derivatives with antimicrobial and anticancer potential, highlighting the significance of pyrazole and pyrimidine frameworks in the development of new therapeutic agents. This research may provide a foundation for further investigation into the biological activities of 3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide and its analogs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
将来の方向性
The future directions or applications of this compound are not specified in the sources I searched1.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14-18(19(26-29-14)16-5-2-3-6-17(16)22)20(28)25-13-15-7-11-27(12-8-15)21-23-9-4-10-24-21/h2-6,9-10,15H,7-8,11-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPIQOUVBXWTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
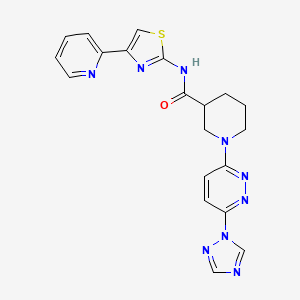
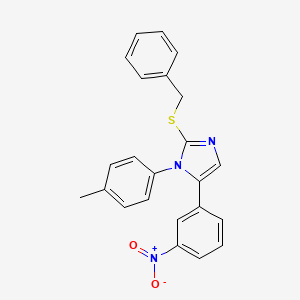
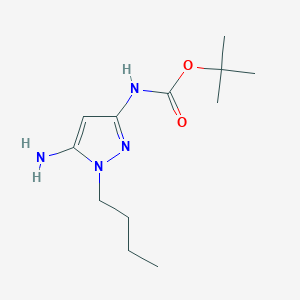
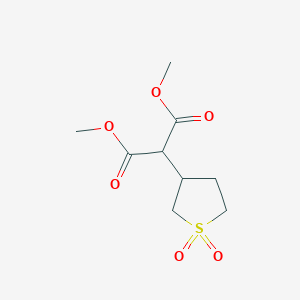
![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
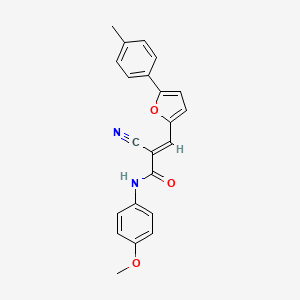
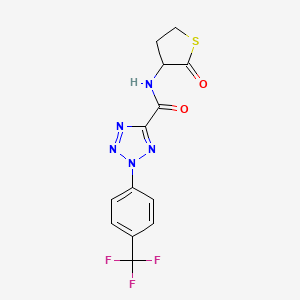
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
